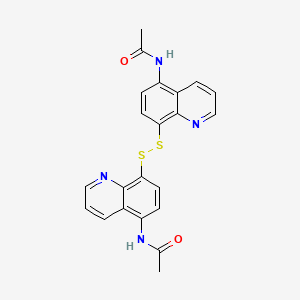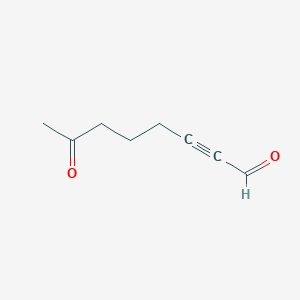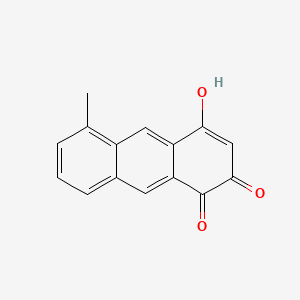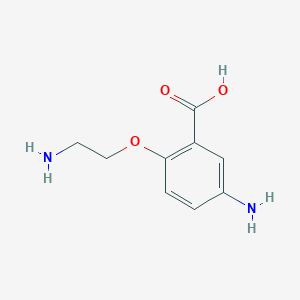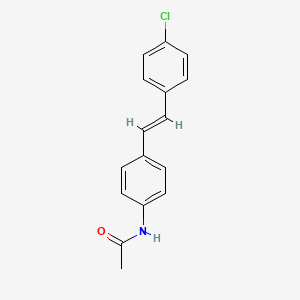
trans-4'-(p-Chlorostyryl)acetanilide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-4’-(p-Chlorostyryl)acetanilide: is a chemical compound with the molecular formula C16-H14-Cl-N-O and a molecular weight of 271.76 g/mol . It is a derivative of acetanilide, where the acetanilide structure is modified by the addition of a p-chlorostyryl group. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-4’-(p-Chlorostyryl)acetanilide typically involves the acetylation of aniline derivatives. One common method is the reaction of p-chloroaniline with acetic anhydride in the presence of an acid or base catalyst . The reaction is often carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization.
Industrial Production Methods: Industrial production of trans-4’-(p-Chlorostyryl)acetanilide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is typically purified using industrial-scale recrystallization or chromatography techniques to achieve high purity .
化学反応の分析
Types of Reactions: trans-4’-(p-Chlorostyryl)acetanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
科学的研究の応用
Chemistry: In chemistry, trans-4’-(p-Chlorostyryl)acetanilide is used as a precursor for the synthesis of more complex organic molecules. It serves as an intermediate in the production of various pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in research to develop new therapeutic agents .
Medicine: In medicine, trans-4’-(p-Chlorostyryl)acetanilide is explored for its analgesic and antipyretic properties. It is a potential candidate for the development of new pain-relief medications .
Industry: Industrially, the compound is used in the production of dyes, pigments, and other chemical intermediates. Its stability and reactivity make it suitable for various industrial applications .
作用機序
The mechanism of action of trans-4’-(p-Chlorostyryl)acetanilide involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by inhibiting certain enzymes and receptors, leading to its analgesic and anti-inflammatory properties. The exact molecular pathways and targets are still under investigation, but it is known to modulate the activity of key enzymes involved in pain and inflammation .
類似化合物との比較
4’-Chloroacetanilide: A related compound with similar chemical properties but different biological activities.
Phenacetin: Another acetanilide derivative known for its analgesic properties but with a different safety profile.
Paracetamol (Acetaminophen): A widely used analgesic and antipyretic with a similar structure but different pharmacological effects.
Uniqueness: trans-4’-(p-Chlorostyryl)acetanilide is unique due to the presence of the p-chlorostyryl group, which imparts distinct chemical and biological properties. This modification enhances its reactivity and potential therapeutic applications compared to other acetanilide derivatives .
特性
CAS番号 |
63407-59-0 |
|---|---|
分子式 |
C16H14ClNO |
分子量 |
271.74 g/mol |
IUPAC名 |
N-[4-[(E)-2-(4-chlorophenyl)ethenyl]phenyl]acetamide |
InChI |
InChI=1S/C16H14ClNO/c1-12(19)18-16-10-6-14(7-11-16)3-2-13-4-8-15(17)9-5-13/h2-11H,1H3,(H,18,19)/b3-2+ |
InChIキー |
DAFSIDRUIBBINP-NSCUHMNNSA-N |
異性体SMILES |
CC(=O)NC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)Cl |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)C=CC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one](/img/structure/B13810875.png)
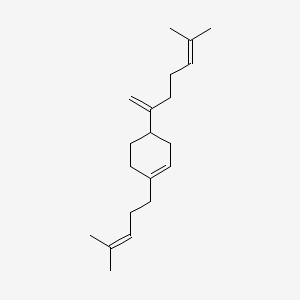
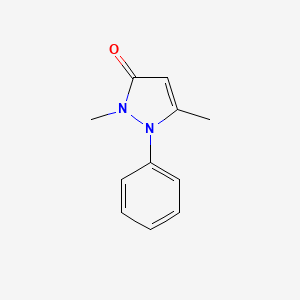
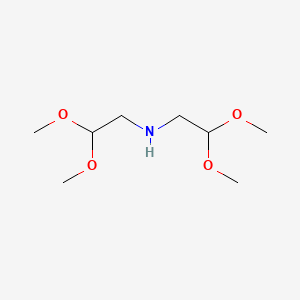
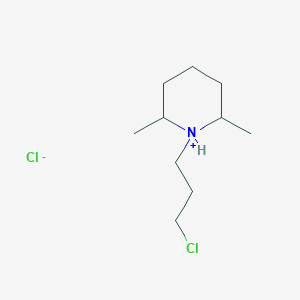

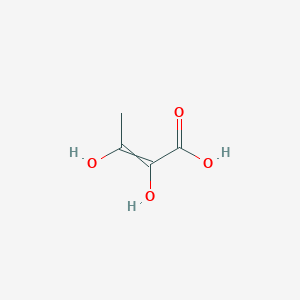
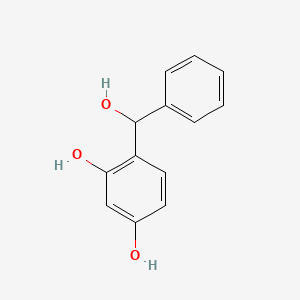
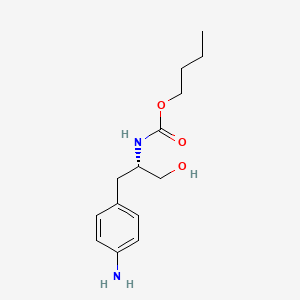
![ethyl (1R,3R,4S)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B13810942.png)
